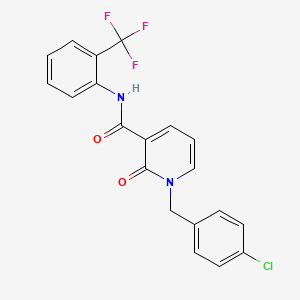

1-(4-chlorobenzyl)-2-oxo-N-(2-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of dihydropyridine derivatives often involves multistep reactions, including condensation and cyclization processes. Specific synthesis routes can vary based on desired substitutions on the dihydropyridine ring for tailoring chemical properties. For instance, a common approach involves the condensation of an appropriate benzaldehyde, aniline, and β-keto ester in the presence of a catalyst to form the dihydropyridine nucleus (Xi Shu & S. Long, 2023).

Molecular Structure Analysis

The molecular structure of dihydropyridine derivatives is characterized by the presence of a 1,4-dihydropyridine ring. X-ray crystallography studies reveal that these molecules often form hydrogen bonds, contributing to their stability and reactivity. The crystal structure of related compounds shows hydrogen bonds between the NH and the carbonyl O function, forming infinite chains along specific axes, indicating a propensity for solid-state organization (Xi Shu & S. Long, 2023).

Chemical Reactions and Properties

Dihydropyridines undergo various chemical reactions, reflecting their chemical versatility. They can participate in electrophilic and nucleophilic substitutions, depending on the functional groups present. The reactivity can be modulated by substituents on the dihydropyridine ring, influencing electronic properties and reaction pathways. The presence of electron-withdrawing or electron-donating groups can significantly affect their chemical behavior, including reactivity towards oxidation or reduction (Jernej Baškovč et al., 2012).

Physical Properties Analysis

The physical properties of dihydropyridine derivatives, such as melting points, solubility, and crystalline structure, are crucial for their application in various fields. These properties are influenced by the molecular structure, specifically by the substituents on the dihydropyridine ring. Crystallography studies provide insights into the molecular packing and intermolecular interactions, which are vital for understanding the material properties of these compounds (Xi Shu & S. Long, 2023).

Mecanismo De Acción

Target of action

The presence of a dihydropyridine moiety suggests potential calcium channel blocking activity, as seen in other dihydropyridine-based drugs .

Mode of action

The mode of action would depend on the specific target. For example, if it’s a calcium channel blocker, it might prevent the influx of calcium ions into cells, thereby affecting muscle contraction and neurotransmitter release .

Biochemical pathways

Without specific information, it’s hard to say which biochemical pathways this compound might affect. If it’s a calcium channel blocker, it could impact pathways related to muscle contraction, heart rhythm, and neurotransmission .

Result of action

The cellular and molecular effects would depend on the specific target and mode of action. For example, if it’s a calcium channel blocker, it might lead to relaxation of smooth muscle, reduced heart rate, and decreased neurotransmitter release .

Propiedades

IUPAC Name |

1-[(4-chlorophenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClF3N2O2/c21-14-9-7-13(8-10-14)12-26-11-3-4-15(19(26)28)18(27)25-17-6-2-1-5-16(17)20(22,23)24/h1-11H,12H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLRYXRXFYXIVQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClF3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(4-methoxyphenyl)propanamide](/img/structure/B2494499.png)

![8-fluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2494500.png)

![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2494501.png)

![3-[4-(6-Chloropyridazin-3-yl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B2494503.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-piperidinoacetamide](/img/structure/B2494505.png)

![N-cyclopentyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide](/img/structure/B2494517.png)

![7-Bromo-2-(2-hydroxyethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2494520.png)